molecular formula C8H10N2O3 B2397878 5-Nitro-2-propoxypyridine CAS No. 99387-23-2

5-Nitro-2-propoxypyridine

Cat. No.: B2397878
CAS No.: 99387-23-2
M. Wt: 182.179
InChI Key: OYWUTOSWVVDUJU-UHFFFAOYSA-N
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Description

5-Nitro-2-propoxypyridine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of propan-1-ol. The reaction mixture is then stirred at room temperature to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-propoxypyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Reduction: The reduction of the nitro group yields 5-amino-2-propoxy-pyridine.

    Substitution: Various substituted derivatives can be obtained depending on the reagents used.

Scientific Research Applications

5-Nitro-2-propoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-propoxypyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • 5-Nitro-2-methoxy-pyridine
  • 5-Nitro-2-ethoxy-pyridine
  • 5-Nitro-2-butoxy-pyridine

Comparison: 5-Nitro-2-propoxypyridine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

5-nitro-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWUTOSWVVDUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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